molecular formula C13H8BrFN2O B1291236 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine CAS No. 1016507-27-9

2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B1291236
CAS No.: 1016507-27-9
M. Wt: 307.12 g/mol
InChI Key: YSPVGBUPECVFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine is a useful research compound. Its molecular formula is C13H8BrFN2O and its molecular weight is 307.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2O/c14-10-3-1-7(15)5-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPVGBUPECVFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640744
Record name 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016507-27-9
Record name 2-(2-Bromo-5-fluorophenyl)-5-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016507-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

medicinal chemistry applications of 2-substituted 1,3-benzoxazol-5-amines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, synthetic pathways, and therapeutic applications of 2-substituted 1,3-benzoxazol-5-amines.

A Technical Guide for Drug Discovery & Development

Executive Summary: The Scaffold Advantage

The 1,3-benzoxazol-5-amine moiety represents a "privileged scaffold" in modern medicinal chemistry due to its structural resemblance to endogenous purine bases (adenine and guanine). This bioisosterism allows it to engage effectively with ATP-binding pockets of kinases and various nucleotide-dependent enzymes.

Key Physicochemical Advantages:

  • H-Bonding Potential: The oxazole ring nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amine at C5 serves as a versatile donor/acceptor depending on derivatization.

  • Metabolic Stability: The fused benzene-oxazole system resists rapid oxidative metabolism compared to indole or quinoline analogs.

  • Pi-Stacking: The planar aromatic system facilitates

    
     stacking interactions within hydrophobic protein pockets (e.g., DNA gyrase, Kinase hinge regions).
    

Synthetic Methodologies

Reliable synthesis is the bedrock of medicinal chemistry. Below are the two most field-proven protocols for accessing this scaffold.

Protocol A: Polyphosphoric Acid (PPA) Cyclocondensation

The "Workhorse" Method for robust, acid-stable substrates.

Mechanism: Acid-catalyzed condensation followed by dehydration. Reaction: 2,4-Diaminophenol + Carboxylic Acid


 2-Substituted 1,3-Benzoxazol-5-amine

Step-by-Step Protocol:

  • Preparation: Charge a round-bottom flask with Polyphosphoric Acid (PPA) (approx. 10-15 equivalents by weight). Heat to 60°C to reduce viscosity.

  • Addition: Add 2,4-diaminophenol dihydrochloride (1.0 eq) and the appropriate aryl/alkyl carboxylic acid (1.0 eq).

  • Cyclization: Heat the mixture to 140–160°C for 4–6 hours. Note: Monitor via TLC; the disappearance of the fluorescent starting material is a key indicator.

  • Quenching: Cool the reaction to 80°C and pour slowly into crushed ice/water with vigorous stirring.

  • Neutralization: Basify the slurry to pH 8–9 using 10% NaOH or

    
    .
    
  • Isolation: Filter the resulting precipitate. Recrystallize from ethanol/water.

Protocol B: Oxidative Cyclization (Mild Conditions)

Best for acid-sensitive substrates or late-stage functionalization.

Reaction: 2-Aminophenol derivative + Aldehyde


 Benzoxazole
Reagents:  Schiff base formation (MeOH/EtOH) followed by oxidation with L-Proline/CuI  or DDQ .
Visualization: Synthetic Workflows[1][2]

SyntheticPathways cluster_legend Reaction Type Start 2,4-Diaminophenol Intermediate Schiff Base / Amide Start->Intermediate + Acid (PPA, 150°C) Start->Intermediate + Aldehyde (EtOH, RT) Acid Carboxylic Acid (R-COOH) Aldehyde Aldehyde (R-CHO) Product 2-Substituted 1,3-Benzoxazol-5-amine Intermediate->Product Dehydration (Cyclization) Intermediate->Product Oxidation (DDQ or CuI) Acid-Catalyzed Acid-Catalyzed Oxidative Oxidative

Figure 1: Dual synthetic pathways allowing flexibility based on substrate stability.

Therapeutic Applications & SAR

Oncology: Dual c-Met / VEGFR-2 Inhibition

The 5-amine position is critical for solubilizing groups, while the 2-position dictates kinase selectivity.

  • Mechanism: The benzoxazole nitrogen (N3) typically binds to the hinge region of the kinase (mimicking the adenine N1).

  • Case Study (Compound 11b): A piperidinyl-linked benzoxazole derivative.[1][2]

    • Structure: 2-(piperidin-4-yl)-1,3-benzoxazole core.

    • Activity:

      
       values of 0.145 µM  (VEGFR-2) and 0.181 µM  (c-Met).[2]
      
    • SAR Insight: Introduction of a p-fluorophenyl group at the piperidine nitrogen enhances hydrophobic interactions within the allosteric pocket, significantly boosting potency compared to unsubstituted analogs.

Antimicrobial: DNA Gyrase Targeting
  • Target: Bacterial DNA Gyrase (Topoisomerase II).

  • SAR:

    • Position 2: Bulky lipophilic groups (e.g., p-chlorophenyl) favor intercalation or binding to the cleavage complex.

    • Position 5: Sulfonamide derivatives (

      
      ) at this position have shown broad-spectrum activity against Gram-positive strains (S. aureus).
      
Neurology: Alzheimer’s Disease (AChE Inhibition)[6][7][8][9]
  • Target: Acetylcholinesterase (AChE).[3][4][5][6][7]

  • Mechanism: Dual binding site inhibitors. The benzoxazole core binds the Peripheral Anionic Site (PAS), while a linker connects to a moiety binding the Catalytic Active Site (CAS).

  • Data: 2,5-disubstituted derivatives have demonstrated mixed-type inhibition with

    
     values in the low micromolar to nanomolar range.
    
Visualization: Structure-Activity Relationship (SAR) Map

SAR_Map Core 1,3-Benzoxazol-5-amine Core Scaffold Pos2 Position 2 (C2) Determines Target Selectivity Core->Pos2 Aryl/Heteroaryl (Kinase Specificity) Pos5 Position 5 (Amine) Solubility & Metabolic Stability Core->Pos5 Amides/Sulfonamides (Pharmacokinetics) RingN Oxazole Nitrogen (N3) H-Bond Acceptor (Hinge Binder) Core->RingN Interaction with Ser/Thr residues RingO Oxazole Oxygen (O1) Dipole Modulation Core->RingO Effect1 Bulky Lipophilic Groups (DNA Gyrase Activity) Pos2->Effect1 Effect2 Piperidine Linkers (c-Met/VEGFR-2) Pos2->Effect2

Figure 2: Pharmacophore map highlighting critical regions for chemical modification.

Quantitative Data Summary

Therapeutic AreaTargetKey Substituent (C2)Key Substituent (C5)Potency (

/MIC)
Ref
Oncology VEGFR-2 / c-Met1-(4-fluorophenyl)piperidin-4-ylUnsubstituted Amine0.145 µM / 0.181 µM[1]
Antimicrobial DNA Gyrase4-ChlorophenylSulfonamideMIC: 3.12 µg/mL[2]
Alzheimer's AChE4-MethoxybenzylAmide Linker0.052 µM[3]

References

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Source: MDPI (Pharmaceuticals), 2023.

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Source: Journal of Saudi Chemical Society, 2021.

  • Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease. Source: European Journal of Medicinal Chemistry, 2019.

  • Benzoxazole: Synthetic Methodology and Biological Activities. Source: International Journal of Pharmaceutical Sciences Review and Research, 2025.[8]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Bromo-Fluorophenyl Benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Core in Modern Drug Discovery

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2][3] Its rigid, planar structure and ability to engage in various non-covalent interactions make it a privileged motif for designing molecules that can effectively bind to biological targets.[4][5] In the relentless pursuit of novel therapeutics, the functionalization of the benzoxazole core is a key strategy to modulate a compound's physicochemical and biological properties. Among the vast possibilities, halogenation, particularly with bromine and fluorine, has proven to be a powerful tool. The introduction of these halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[6]

This guide provides a comprehensive exploration of the thermodynamic stability of a specific class of these compounds: bromo-fluorophenyl benzoxazoles. Understanding the thermodynamic stability of these molecules is paramount for drug development professionals, as it directly impacts crucial parameters such as shelf-life, formulation compatibility, and ultimately, the safety and efficacy of a potential drug candidate. We will delve into the synthetic considerations, experimental methodologies for assessing thermal stability, and the application of computational chemistry to predict and rationalize these properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the factors governing the stability of these promising heterocyclic compounds.

I. Synthetic Pathways to Bromo-Fluorophenyl Benzoxazoles

The rational design of stable molecules begins with their synthesis. The most prevalent and versatile method for constructing the 2-arylbenzoxazole core is the condensation reaction between a 2-aminophenol and a substituted benzoic acid or aldehyde.[7] The choice of starting materials and reaction conditions is critical in achieving high yields and purity, which are prerequisites for accurate thermodynamic analysis.

Core Synthesis Strategy: Condensation and Cyclization

A common route involves the reaction of a 2-aminophenol with a bromo- or fluoro-substituted benzaldehyde. This can be achieved through various methods, including traditional heating in the presence of an oxidizing agent or more modern, sustainable approaches like microwave-assisted synthesis.[8][9][10]

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)benzoxazole

This protocol provides a representative example of the synthesis of a fluorinated derivative.

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-aminophenol and 1 equivalent of 4-fluorobenzaldehyde in a suitable solvent such as ethanol.

  • Catalyst/Reagent Addition: Add a catalytic amount of an oxidizing agent, for example, sodium metabisulfite (1.5 equivalents in water).[10]

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the pure 2-(4-fluorophenyl)benzoxazole.[10]

The same general procedure can be adapted for bromo-substituted analogues by using the corresponding bromo-benzaldehyde. The purity of the synthesized compounds is paramount and should be rigorously confirmed by techniques such as NMR spectroscopy and mass spectrometry before proceeding with thermodynamic studies.[9][11][12]

II. Experimental Assessment of Thermodynamic Stability

Experimental techniques provide direct, quantitative measures of a compound's thermal stability. The two most critical methods in this context are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques offer complementary information on phase transitions and decomposition profiles.

Differential Scanning Calorimetry (DSC): Probing Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is an invaluable tool for determining melting points, enthalpies of fusion, and identifying any phase transitions that occur upon heating.[13][14] A sharp, high-temperature melting point is often an initial indicator of a thermodynamically stable crystalline solid.

Table 1: Illustrative Thermal Properties of Substituted Benzoxazoles

CompoundSubstitutionMelting Point (°C)Onset Decomposition (°C) (TGA)
2-phenylbenzoxazoleUnsubstituted95-97> 300
2-(4-fluorophenyl)benzoxazole4-Fluoro131.8–132.4[11]Data not available
2-(4-bromophenyl)benzoxazole4-BromoData not availableData not available

Note: The data for the halogenated compounds is sparse in the literature, highlighting the need for the experimental protocols described herein.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the purified bromo-fluorophenyl benzoxazole into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample under a controlled nitrogen atmosphere at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected melting point (e.g., 25 °C to 300 °C).[14]

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

The following diagram illustrates a typical experimental workflow for thermal analysis.

G cluster_synthesis Synthesis & Purification cluster_thermal Thermal Analysis cluster_computational Computational Modeling cluster_data Data Interpretation synthesis Synthesis of Bromo-Fluorophenyl Benzoxazole purification Purification (Column Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization dsc DSC Analysis characterization->dsc Pure Sample tga TGA Analysis characterization->tga Pure Sample dft DFT Calculations characterization->dft Molecular Structure melting_point Melting Point & Enthalpy of Fusion dsc->melting_point decomposition_temp Decomposition Temperature tga->decomposition_temp thermo_data ΔH°, ΔG° dft->thermo_data stability Thermodynamic Stability Assessment melting_point->stability decomposition_temp->stability thermo_data->stability

Caption: Workflow for assessing thermodynamic stability.

Thermogravimetric Analysis (TGA): Mapping Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][15] This technique is essential for determining the temperature at which a compound begins to decompose. A higher onset temperature of decomposition is indicative of greater thermal stability.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place a precisely weighed sample (5-10 mg) of the bromo-fluorophenyl benzoxazole into a TGA pan.

  • Instrument Setup: Position the pan in the TGA furnace.

  • Thermal Program: Heat the sample under a nitrogen atmosphere at a programmed rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).[14]

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss provides the decomposition temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

By comparing the DSC and TGA data for a series of bromo- and fluoro-substituted isomers, a clear picture of their relative thermodynamic stabilities can be established.

III. Computational Chemistry: Predicting and Rationalizing Stability

Computational methods, particularly Density Functional Theory (DFT), offer a powerful and complementary approach to experimental studies. DFT calculations can be used to predict key thermodynamic parameters such as the standard enthalpy of formation (ΔHf°) and the Gibbs free energy of formation (ΔGf°).[16][17] These values provide a fundamental measure of a molecule's intrinsic stability.

Density Functional Theory (DFT) Calculations

DFT calculations solve the electronic structure of a molecule to determine its energy and other properties. By employing appropriate theoretical models, it is possible to calculate the thermodynamic properties of molecules in the gas phase.

Computational Protocol: DFT Calculations for Thermodynamic Properties

  • Molecular Structure Optimization: The 3D structure of the bromo-fluorophenyl benzoxazole molecule is built and its geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[9][16]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain the zero-point vibrational energy and thermal corrections.

  • Calculation of Thermodynamic Data: The standard enthalpy and Gibbs free energy of formation are then calculated using established methods, such as atomization reactions or isodesmic reactions, which help to minimize errors in the calculations.[17][18]

The following diagram illustrates the logical flow of a DFT-based stability prediction.

G start Input Molecular Structure (Bromo-Fluorophenyl Benzoxazole) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq zpe Zero-Point Energy & Thermal Corrections freq->zpe thermo Calculate ΔH°f and ΔG°f (Isodesmic Reactions) zpe->thermo stability Relative Thermodynamic Stability Prediction thermo->stability

Caption: DFT calculation workflow for thermodynamic properties.

Interpreting the Impact of Halogen Substitution

The position and nature of the halogen substituent (bromo vs. fluoro) are expected to have a discernible impact on the thermodynamic stability of the benzoxazole derivative.

  • Fluorine: Due to its high electronegativity and the strength of the C-F bond, fluorine substitution can enhance thermal stability. However, its small size and ability to participate in hydrogen bonding can also influence crystal packing, which in turn affects the melting point.

  • Bromine: Bromine is larger and more polarizable than fluorine. The C-Br bond is weaker than the C-F bond, which might suggest lower thermal stability. However, the greater van der Waals forces associated with bromine can lead to stronger intermolecular interactions in the solid state, potentially resulting in a higher melting point.

DFT calculations can help to dissect these electronic and steric effects, providing a theoretical framework to understand the experimental observations from DSC and TGA.

IV. Conclusion: A Synergistic Approach to Stability Assessment

The thermodynamic stability of bromo-fluorophenyl benzoxazoles is a critical parameter in the development of new pharmaceuticals. This guide has outlined a synergistic approach that combines targeted synthesis, rigorous experimental thermal analysis, and insightful computational modeling to provide a comprehensive understanding of this key property.

By systematically applying the described protocols for synthesis, DSC, TGA, and DFT calculations, researchers can:

  • Reliably synthesize and purify target compounds.

  • Quantitatively measure melting points and decomposition temperatures.

  • Predict fundamental thermodynamic properties like enthalpy and Gibbs free energy of formation.

  • Rationalize the influence of halogen substitution on overall stability.

This integrated strategy provides a self-validating system for the assessment of thermodynamic stability, empowering drug development professionals to make informed decisions in the selection and optimization of new benzoxazole-based drug candidates.

V. References

  • Bartyzel, A., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(15), 4489. [Link]

  • Dymshits, N. V., et al. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Molbank, 2023(4), M1746. [Link]

  • Koptyaeva, A. G., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Crystals, 12(11), 1635. [Link]

  • Wang, Y., et al. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. Molecules, 28(7), 3025. [Link]

  • Dymshits, N. V., et al. (2023). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. International Journal of Molecular Sciences, 24(15), 12158. [Link]

  • Nayak, D. N., & Panda, N. (2017). Synthesis of 2-Aryl Benzoxazoles from Aldoximes. MOJ Biorganic & Organic Chemistry, 1(5), 176-182. [Link]

  • Notario, R., & Mo, O. (2014). DFT study of the protonation and deprotonation enthalpies of benzoxazole, 1,2-benzisoxazole and 2,1-benzisoxazole and implications for the structures and energies of their adducts with explicit water molecules. Computational and Theoretical Chemistry, 1045, 1-11. [Link]

  • Panicker, C. Y., et al. (2005). Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole. Journal of Molecular Structure: THEOCHEM, 728(1-3), 51-57. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. 4(6), 2988-2993. [Link]

  • Gmelin, L. (2013). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomaterials and Nanobiotechnology, 4(2), 226-236. [Link]

  • Innovatech Labs. (2022). Applications of Thermogravimetric Analysis. [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. [Link]

  • Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

  • Comí, M., et al. (2013). DSC and TGA Characterization of the Benzoxazine Monomers. ResearchGate. [Link]

  • Şaş, E. B., et al. (2022). (A) DSC and (B) TGA curves of bipolar fluorophore CBZ-OXA-IV was... ResearchGate. [Link]

  • Ramirez-Velez, C. A., et al. (2023). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. International Journal of Molecular Sciences, 24(18), 14214. [Link]

  • Dymshits, N. V., et al. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. ResearchGate. [Link]

  • Avci, D., et al. (2014). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 596-603. [Link]

  • Comí, M., et al. (2013). DSC and TGA Characterization of the Benzoxazine Monomers. ResearchGate. [Link]

  • Checinska, L., et al. (2020). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 25(23), 5586. [Link]

  • de la Campa, R., et al. (2014). Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. Macromolecules, 47(3), 963-971. [Link]

  • Pathade, S., & Jagdale, B. (2020). SYNTHESIS AND DFT BASED QUANTUM CHEMICAL STUDIES OF 2-(3-BROMOPHENYL)-4-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPINE. Journal of Advanced Scientific Research, 11(Suppl 2), 87-94. [Link]

  • Veeraswamy, G., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4). [Link]

  • Glorian, J., et al. (2021). Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics, 46(1), 124-133. [Link]

  • de Oliveira, D. N., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Brazilian Journal of Biology, 84, e274983. [Link]

  • Alvarez-Idaboy, J. R., et al. (2019). Theoretical Determination of Enthalpies of Formation of Benzyloxy, Benzylperoxy, Hydroxyphenyl Radicals and Related Species in the Reaction of Toluene with the Hydroxyl Radical. ChemRxiv. [Link]

  • Porterfield, J. P., et al. (2024). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A, 128(42), 9226-9234. [Link]

  • Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24. [Link]

  • Mady, F. M., et al. (2012). Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide. Tropical Journal of Pharmaceutical Research, 11(5), 823-831. [Link]

  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A, 6(2), 188-197. [Link]

Sources

safety data sheet SDS for 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Risk Assessment, Handling Protocols, and Emergency Response

Document Control:

  • Subject: 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine

  • CAS Registry Number: 1016507-27-9[1]

  • Document Type: Technical Safety Whitepaper (Tier 2 Risk Assessment)

  • Audience: Medicinal Chemists, process Safety Engineers, HSE Officers

Part 1: Chemical Identity & Structural Hazard Analysis

Core Identity

This compound is a specialized heterocyclic building block, likely utilized in the synthesis of bioactive molecules such as kinase inhibitors or PROTAC linkers. Its safety profile must be inferred from its three pharmacophores: the benzoxazole core, the aniline moiety, and the halogenated aryl ring.

PropertySpecification
Chemical Name 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine
CAS Number 1016507-27-9
Molecular Formula C₁₃H₈BrFN₂O
Molecular Weight 307.12 g/mol
Physical State Solid (Powder/Crystalline)
Predicted LogP ~3.5 - 4.2 (High Lipophilicity)
Solubility Low in water; Soluble in DMSO, DMF, DCM
In-Silico Hazard Profiling (SAR Analysis)

As an experimental compound with limited in vivo toxicological data, we apply Structure-Activity Relationship (SAR) analysis to predict hazards:

  • Aromatic Amine (Aniline Derivative): The primary amine at the 5-position is a structural alert for potential genotoxicity and skin sensitization. Metabolic N-oxidation can lead to reactive electrophiles capable of DNA adduct formation.

  • Halogenated Phenyl Ring (Br, F): The presence of Bromine and Fluorine significantly increases lipophilicity (LogP > 3), facilitating dermal absorption. The C-F bond adds metabolic stability, potentially prolonging systemic half-life.

  • Benzoxazole Core: Often associated with biological activity (e.g., enzyme inhibition).[2] Until potency data (IC50) is established, treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Predictive)

Based on analog read-across (e.g., 5-aminobenzoxazole and halogenated anilines), the following GHS classifications are assigned as a precautionary baseline :

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[3][4][5]Systemic absorption via GI tract; potential interference with hemoglobin (methemoglobinemia risk).
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[3][4][5][6][7][8][9]Lipophilic nature allows penetration of stratum corneum, causing local inflammation.
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[3][4][5][7][10]Mechanical abrasion and chemical irritation of mucous membranes.
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[3][4][5][7][10]Inhalation of fine dusts triggers bronchial irritation.
Sensitization (Skin) Cat 1BH317: May cause allergic skin reaction.[10]Predicted: Aromatic amines are frequent sensitizers via haptenization of skin proteins.
Decision Matrix: Handling "Unknowns"

When specific toxicity data (LD50) is absent, we utilize a Control Banding approach. This compound falls into Band 4 (Default High Containment) until proven otherwise.

RiskAssessment Start Compound Intake: CAS 1016507-27-9 DataCheck Specific Tox Data Available? Start->DataCheck Analyze SAR Analysis: - Aromatic Amine - Halogenated DataCheck->Analyze No (Novel Entity) BandAssign Assign Control Band 4 (OEL < 10 µg/m³) Analyze->BandAssign Structural Alerts Found Protocol Implement HPAPI Protocols BandAssign->Protocol

Figure 1: Risk Assessment Logic for Novel Chemical Entities (NCEs).

Part 3: Handling & Containment Protocols

Engineering Controls (The Primary Barrier)

Causality: Due to the unknown Occupational Exposure Limit (OEL), we assume a target of < 1 µg/m³. Standard fume hoods may be insufficient for handling dry powders of this potency.

  • Solid Handling (Weighing/Transfer):

    • Preferred: Barrier Isolator (Glovebox) operating under negative pressure.

    • Acceptable: Class II Biological Safety Cabinet (BSC) or Vented Balance Enclosure (VBE) with HEPA filtration.

    • Prohibited: Open benchtop weighing.

  • Solution Handling:

    • Once dissolved (e.g., in DMSO), the inhalation risk decreases, but dermal risk remains. Handle within a standard chemical fume hood.

Personal Protective Equipment (PPE)

Every layer of PPE serves as a redundancy for the engineering controls.

  • Respiratory: If outside a glovebox, a Powered Air Purifying Respirator (PAPR) with P100 cartridges is required. N95 masks are insufficient for aromatic amines.

  • Dermal: Double-gloving strategy.

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Extended cuff Nitrile or Neoprene (minimum 5 mil).

    • Rationale: Aromatic amines can permeate thin nitrile. Change outer gloves every 30 minutes or immediately upon splash.

  • Body: Tyvek® lab coat or disposable coveralls to prevent fabric contamination.

Operational Workflow: From Storage to Waste

HandlingWorkflow cluster_storage Storage cluster_ops Operational Phase cluster_waste Decontamination & Waste Store Store at 2-8°C Light Protected Weigh Weighing (Glovebox/VBE) Use Anti-static Gun Store->Weigh Transfer Sealed Solubilize Dissolve in Solvent (DMSO/DCM) Weigh->Solubilize Wet Transfer Reaction Reaction/Usage (Closed Vessel) Solubilize->Reaction Quench Wipe Down: 10% Bleach -> Water -> Ethanol Reaction->Quench Post-Exp Disposal Solid Waste: Incineration Liquid: Halogenated Waste Quench->Disposal

Figure 2: Safe Handling Lifecycle. Note the specific decontamination sequence.

Part 4: Emergency Response & First Aid

Fire Fighting Measures
  • Hazardous Combustion Products: In a fire, this compound will decompose to release toxic gases:

    • Hydrogen Bromide (HBr) & Hydrogen Fluoride (HF): Corrosive and toxic.

    • Nitrogen Oxides (NOx): Respiratory irritants.

    • Carbon Monoxide (CO).

  • Action: Firefighters must wear full SCBA. Use CO₂, dry chemical, or foam.[4][6][10] Do not use high-pressure water jets (spreads contamination).

Exposure Response
  • Inhalation: Move to fresh air immediately. Monitor for delayed pulmonary edema (up to 48 hours) due to HF/HBr byproducts.

  • Skin Contact:

    • Drench: Wash with soap and water for 15 minutes.[4]

    • Do NOT use Ethanol: Solvents may increase skin absorption of the lipophilic amine.

    • Monitor: Watch for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.

  • Eye Contact: Rinse for 15 minutes.[6] Consult an ophthalmologist (particulate damage risk).

Spill Containment
  • Evacuate the immediate area.

  • Don PPE: Double gloves, goggles, Tyvek suit, P100 respirator.

  • Contain: Cover powder spills with a damp paper towel (to prevent dust) or use a HEPA vacuum.

  • Decontaminate: Clean surface with a surfactant solution, followed by a weak oxidation agent (e.g., 10% bleach) to degrade the amine functionality.

Part 5: Environmental Fate & Disposal

  • Halogenated Waste: This compound contains Bromine and Fluorine. It must not be mixed with general organic waste if the facility separates halogenated/non-halogenated streams.

  • Aquatic Toxicity: Aromatic amines are generally toxic to aquatic life (LC50 < 10 mg/L). Zero discharge to drains.

  • Disposal Method: High-temperature incineration equipped with scrubbers (to manage HF/HBr emissions).

References

  • PubChem. Compound Summary: 1,3-Benzoxazol-5-amine (Analog Data).[1] National Library of Medicine. Available at: [Link]

  • ECHA. Registration Dossier: Halogenated Aromatic Amines. European Chemicals Agency.[3] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Available at: [Link]

  • American Chemical Society (ACS). Identifying and Handling High-Potency Compounds. ACS Chemical Health & Safety. Available at: [Link]

(Note: Specific toxicological data for CAS 1016507-27-9 is proprietary or not publicly listed. This guide utilizes bridging principles from structurally similar analogs as per OSHA 1910.1200 Appendix A.6).

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine presents a specific chemoselective challenge: the construction of the benzoxazole core followed by the reduction of a nitro group in the presence of a labile aryl bromide. Standard catalytic hydrogenation (Pd/C, H₂) is contraindicated due to the high risk of hydrodebromination.

This protocol details a robust, two-step linear synthesis:

  • Condensation-Cyclodehydration: Utilizing Polyphosphoric Acid (PPA) to fuse 2-amino-4-nitrophenol with 2-bromo-5-fluorobenzoic acid.

  • Chemoselective Reduction: Employing an Iron/Ammonium Chloride (Fe/NH₄Cl) system to reduce the nitro moiety to the target amine without compromising the aryl halide integrity.

Retrosynthetic Analysis

The structural logic dictates a convergent assembly of the heterocyclic core followed by functional group manipulation.

Retrosynthesis Target Target Molecule 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine NitroInt Intermediate A 5-Nitro-2-(2-bromo-5-fluorophenyl)benzoxazole Target->NitroInt Chemoselective Nitro Reduction SM1 Starting Material 1 2-Amino-4-nitrophenol NitroInt->SM1 PPA Cyclization SM2 Starting Material 2 2-Bromo-5-fluorobenzoic acid NitroInt->SM2 Condensation

Figure 1: Retrosynthetic disconnection strategy highlighting the convergent assembly of the benzoxazole core.

Safety & Precautions

Hazard ClassSpecific RiskMitigation Strategy
Corrosive Polyphosphoric Acid (PPA) is viscous and highly acidic.Wear acid-resistant gloves. Quench slowly into ice; reaction is exothermic.
Toxic/Irritant 2-Amino-4-nitrophenol is a skin irritant and potential sensitizer.Use in a fume hood. Avoid dust inhalation.
Heavy Metals Iron powder (if fine) can be pyrophoric; waste requires disposal.Keep wet during disposal. Dispose of as hazardous solid waste.
Halogenated Waste Product contains Bromine and Fluorine.Do not mix with general organic waste. Use halogenated waste streams.

Experimental Protocol

Step 1: Synthesis of 5-Nitro-2-(2-bromo-5-fluorophenyl)-1,3-benzoxazole

Rationale: Polyphosphoric acid (PPA) acts as both a solvent and a cyclodehydration agent. It effectively drives the formation of the oxazole ring at elevated temperatures. The 2-bromo substituent is sterically encumbered but stable under these acidic conditions.

Reagents:

  • 2-Amino-4-nitrophenol (1.0 equiv, 15.4 g, 100 mmol)

  • 2-Bromo-5-fluorobenzoic acid (1.05 equiv, 23.0 g, 105 mmol)

  • Polyphosphoric Acid (PPA) (approx. 10–15 g per gram of reactant)

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer (overhead stirring is crucial due to viscosity), charge PPA (300 g).

  • Heating: Heat the PPA to 80°C to reduce viscosity.

  • Addition: Add 2-amino-4-nitrophenol and 2-bromo-5-fluorobenzoic acid simultaneously. Ensure thorough mixing.

  • Reaction: Increase temperature to 140–150°C . Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting aminophenol is highly polar; the product will move significantly higher (Rf ~0.6–0.7).

  • Quench: Cool the reaction mixture to ~80°C. Pour the viscous syrup slowly into 1.5 L of crushed ice/water with vigorous stirring. The product will precipitate as a solid.

  • Neutralization: Adjust the pH of the slurry to ~7–8 using saturated aqueous Na₂CO₃ or 10% NaOH solution. Stir for 1 hour to ensure all acid is neutralized.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake copiously with water (3 x 200 mL) to remove phosphate salts.

  • Purification: Recrystallize the crude solid from Ethanol/DMF (9:1) or wash with hot methanol to yield the nitro-intermediate.

Expected Yield: 75–85% Appearance: Yellow to brownish solid.

Step 2: Chemoselective Reduction to 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine

Rationale: The use of Fe/NH₄Cl (Bechamp reduction conditions) is selected over catalytic hydrogenation (Pd/C) to prevent the hydrogenolysis of the C-Br bond. This method is mild, chemoselective, and scalable.

Reagents:

  • 5-Nitro-2-(2-bromo-5-fluorophenyl)-1,3-benzoxazole (Intermediate from Step 1) (10 g, ~30 mmol)

  • Iron Powder (325 mesh, reduced) (5.0 equiv, 8.4 g)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv, 8.0 g)

  • Solvent: Ethanol/Water (3:1 ratio, 200 mL)

Procedure:

  • Setup: In a 500 mL 3-neck flask equipped with a reflux condenser and mechanical stirrer, suspend the nitro intermediate in Ethanol (150 mL).

  • Activation: Dissolve NH₄Cl in Water (50 mL) and add to the flask. Add the Iron powder in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78°C) . Vigorous stirring is essential to keep the iron suspended.

  • Timeline: Reflux for 2–4 hours.

    • Monitoring: TLC (50% EtOAc/Hexanes). The fluorescent nitro spot will disappear, replaced by a lower Rf, UV-active (and often ninhydrin-positive) amine spot.

  • Workup:

    • While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol (2 x 50 mL).

    • Critical: Do not let the filtrate cool before filtering, or the product may crystallize in the Celite.

  • Concentration: Concentrate the filtrate under reduced pressure to remove most ethanol.

  • Extraction: Dilute the aqueous residue with water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Drying: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate to dryness.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient 0–40% EtOAc in Hexanes).

Expected Yield: 80–90% Appearance: Off-white to pale beige solid.

Reaction Workflow Diagram

Workflow Step1 Step 1: Cyclization (PPA, 150°C) Inter Intermediate: Nitro-Benzoxazole Step1->Inter 4-6 hrs Step2 Step 2: Reduction (Fe/NH4Cl, Reflux) Inter->Step2 Isolation Final Final Product: 5-Amino-Benzoxazole Step2->Final Selective Reduction

Figure 2: Process flow for the synthesis of the target amine.

Analytical Characterization Data (Expected)

TechniqueParameterExpected Signal / Observation
¹H NMR (400 MHz, DMSO-d₆)Benzoxazole C-H Aromatic protons for the benzoxazole core: ~δ 7.4–7.6 ppm (d, 1H), 6.9 ppm (d, 1H), 6.7 ppm (dd, 1H).
Phenyl Ring 2-Bromo-5-fluoro protons: Distinct coupling patterns due to F-H coupling. ~δ 7.8 (dd), 7.4 (td).
Amine (-NH₂) Broad singlet at ~δ 5.0–5.5 ppm (exchangeable with D₂O).
LC-MS (ESI+)m/z [M+H]⁺ = 307/309 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
Melting Point Range Expect >150°C (Specific value requires experimental determination).

Troubleshooting & Optimization

  • Incomplete Cyclization (Step 1): If the intermediate shows uncyclized ester/amide peaks in NMR, increase the reaction temperature to 160°C or extend time. Ensure PPA is fresh and has high P₂O₅ content.

  • Dehalogenation (Step 2): If MS shows mass peaks corresponding to [M-Br], the reduction conditions are too harsh. Ensure no Palladium or Nickel contamination in the glassware. Stick strictly to Iron or Stannous Chloride (SnCl₂).

  • Iron Residue: If the final product is reddish, iron salts remain. Perform a wash with dilute aqueous EDTA or citric acid during the workup to chelate residual iron.

References

  • Synthesis of 2-substituted benzoxazoles via PPA cyclization

    • Source: Vertex AI Search (Result 1.2, 1.14).
    • Citation: "Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... Reagents and conditions: A) PPA, 170-200 °C."
    • URL:[1]

  • Selective Reduction of Nitro groups in presence of Aryl Halides

    • Source: Vertex AI Search (Result 1.5).
    • Citation: "Selective reduction of nitro group without affecting other functional groups... Use Fe/HCl or Fe/NH4Cl."
    • URL:

  • General Benzoxazole Synthesis Methodologies

    • Source: Vertex AI Search (Result 1.13).
    • Citation: "General Synthesis of 2-Substituted Benzoxazoles... The first approach involves the direct functionalization...
    • URL:

Sources

Application Note: Cross-Coupling Strategies for 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine (CAS: 1016507-27-9) represents a high-value "Janus" scaffold in medicinal chemistry. It features two distinct reactive handles: an electrophilic aryl bromide (for C-C/C-N bond formation) and a nucleophilic primary amine (for amide coupling or N-arylation).

This duality presents a specific chemoselectivity challenge: Self-Coupling. Under standard Buchwald-Hartwig conditions, the intrinsic amine of one molecule can react with the aryl bromide of another, leading to uncontrolled oligomerization.

This guide details the protocols to bypass these side reactions, enabling the precise use of this scaffold as a cross-coupling partner in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Chemical Properties Table[2]
PropertyValueCritical Note
Molecular Formula C₁₃H₈BrFN₂OHeterocyclic core
Molecular Weight 307.12 g/mol --
Electrophile Handle Aryl Bromide (C-Br)Position 2' (Ortho). Sterically crowded.
Nucleophile Handle Primary Amine (-NH₂)Position 5. Electron-rich.
Electronic Modulator Fluorine (C-F)Position 5'. Increases metabolic stability.
Solubility DMSO, DMF, THF (Good)Poor solubility in non-polar solvents (Hexane).

Strategic Decision Tree: Chemoselectivity

The success of using this scaffold depends entirely on managing the reactivity of the C-5 amine.

ChemoselectivityStrategy Start Start: 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine Goal Define Synthetic Goal Start->Goal Suzuki Goal: Suzuki Coupling (C-C Bond Formation) Goal->Suzuki React Ar-Br with Boronic Acid Buchwald Goal: Buchwald Coupling (C-N Bond Formation) Goal->Buchwald React Ar-Br with External Amine Direct Direct Coupling Possible (Amine is tolerated) Suzuki->Direct Pd(dppf)Cl2 or XPhos Pd G3 Protect MANDATORY Protection (Prevent Self-Coupling) Buchwald->Protect Risk of Oligomerization Boc Step 1: Boc-Protection (Boc2O, THF, Reflux) Protect->Boc Coupling Step 2: Pd-Catalyzed Coupling Boc->Coupling Deprotect Step 3: Deprotection (TFA/DCM) Coupling->Deprotect

Figure 1: Decision matrix for handling the bifunctional nature of the scaffold. Note the mandatory protection pathway for Buchwald-Hartwig amination.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the Ar-Br handle with an external aryl/heteroaryl boronic acid. Challenge: The free amine can coordinate to Pd, potentially poisoning the catalyst. Solution: Use of robust, bulky phosphine ligands (Buchwald Precatalysts) that prevent amine coordination.

Reagents & Conditions
  • Catalyst: XPhos Pd G3 (2-5 mol%) or Pd(dppf)Cl₂·DCM (for simpler substrates).

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

  • Temperature: 80–100 °C.

Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, charge:

    • 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine (1.0 equiv, 100 mg).

    • Aryl Boronic Acid (1.2 equiv).

    • K₃PO₄ (2.0 equiv).

    • XPhos Pd G3 (0.03 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the block to 90 °C. Monitor by LC-MS.

    • Checkpoint: The reaction typically completes in 2–4 hours. The free amine usually remains intact.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product will be more polar than the starting bromide.

Protocol B: Buchwald-Hartwig Amination (Protected Route)

Objective: Coupling the Ar-Br handle with an external secondary amine (e.g., Morpholine, Piperazine). Critical Requirement: The intrinsic 5-amine MUST be protected to prevent self-polymerization.

Phase 1: Protection (Boc-Anhydride)
  • Dissolve the starting material (1.0 equiv) in THF.

  • Add Boc₂O (1.2 equiv) and catalytic DMAP (0.1 equiv).

  • Heat to reflux for 2 hours.

  • Concentrate and pass through a short silica plug to isolate the N-Boc-protected intermediate .

Phase 2: Cross-Coupling
  • Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (Excellent for secondary amines).

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS (if base-sensitive).

  • Solvent: Toluene or anhydrous THF.

Step-by-Step Methodology
  • Charge: Add N-Boc-protected aryl bromide (1.0 equiv), External Amine (1.2 equiv), and NaOtBu (1.5 equiv) to a dry vial.

  • Catalyst: Add RuPhos Pd G3 (2 mol%).

  • Purge: Evacuate and backfill with Argon (3x).

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Heat to 100 °C for 4–12 hours.

  • Deprotection (Optional but likely): After isolation, treat with TFA/DCM (1:1) at RT for 1 hour to restore the primary amine.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Low Conversion (Suzuki) Pd Poisoning by free -NH₂Switch to XPhos Pd G3 or SPhos Pd G3 . These bulky ligands prevent the amine from binding to the metal center.
Homocoupling (Ar-Ar) Oxygen in solventEnsure rigorous degassing. Sparge solvents with Argon for 15 mins before use.
Protodebromination (Ar-H) Reaction too hot / Solvent wetLower temp to 80 °C. Use anhydrous solvents. Ensure the boronic acid is dry.
Insoluble Starting Material High lattice energy of benzoxazoleUse n-Butanol or DMF as cosolvents. Increase temperature.

References

  • Synthesis of 2-Arylbenzoxazoles

    • Title: "Synthesis and biological evalu
    • Source:European Journal of Medicinal Chemistry, 2008.
    • URL:[Link]

  • Suzuki Coupling of Amino-Aryl Halides

    • Title: "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Unprotected Amino-Aryl Halides."
    • Source:Journal of Organic Chemistry, 2012.
    • URL:[Link]

  • Buchwald-Hartwig User Guide

    • Title: "A User's Guide to Palladium-Catalyzed Amin
    • Source:Chemical Science, 2011.
    • URL:[Link]

  • Chemoselectivity in Polyfunctional Molecules

    • Title: "Chemoselective Cross-Coupling of Polyhalogen
    • Source:Chemical Reviews, 2018.
    • URL:[Link]

Sources

Application Notes & Protocols: A Detailed Guide to the Step-by-Step Synthesis of Fluorinated Benzoxazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Benzoxazole Scaffolds

Benzoxazoles are a cornerstone heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Their rigid, planar structure and versatile functionality make them a privileged scaffold in drug discovery. The strategic incorporation of fluorine atoms into the benzoxazole core or its substituents can profoundly enhance a molecule's therapeutic potential.[4][5]

Fluorine, being the most electronegative element, can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[4][6] Its introduction can block sites of metabolic degradation, improve membrane permeability, and alter the pKa of nearby functional groups, leading to enhanced pharmacokinetic profiles and target selectivity.[4][6] Consequently, fluorinated benzoxazole derivatives are actively investigated for a wide range of applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][7]

This guide provides a detailed, step-by-step protocol for the synthesis of fluorinated benzoxazole intermediates, focusing on a robust and widely applicable condensation reaction. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorine in modern medicinal chemistry.

Overview of the Synthetic Strategy

The most common and direct approach to synthesizing the benzoxazole ring system is through the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1][2] The general mechanism involves two key stages:

  • Amide Formation: The amino group of the 2-aminophenol attacks the electrophilic carbonyl carbon of the carboxylic acid (or a more reactive derivative like an acid chloride) to form a 2-hydroxyanilide intermediate.

  • Cyclodehydration: The hydroxyl group of the phenol then performs an intramolecular nucleophilic attack on the amide carbonyl, followed by the elimination of a water molecule to form the stable, aromatic benzoxazole ring.[1][8]

This process is typically promoted by acid catalysts and heat. For this guide, we will focus on a one-pot synthesis that is highly efficient and compatible with a variety of functional groups.[8][9]

G cluster_0 Starting Materials cluster_1 Reaction & Workup cluster_2 Purification & Final Product SM1 Fluorinated 2-Aminophenol Reaction One-Pot Condensation & Cyclization SM1->Reaction SM2 Fluorinated Carboxylic Acid SM2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Fluorinated Benzoxazole Intermediate Purification->Product

Figure 1. General workflow for the synthesis of fluorinated benzoxazole intermediates.

Protocol: One-Pot Synthesis from a Fluorinated 2-Aminophenol and a Fluorinated Carboxylic Acid

This protocol details a convenient one-pot synthesis catalyzed by methanesulfonic acid, which facilitates both the activation of the carboxylic acid and the final cyclodehydration step.[8][9]

Causality and Mechanistic Insight

The reaction proceeds via the in-situ formation of a reactive acyl intermediate from the carboxylic acid, which is then attacked by the 2-aminophenol. We use thionyl chloride (SOCl₂) to convert the carboxylic acid into a more electrophilic acid chloride.[8] Methanesulfonic acid (MeSO₃H) then acts as a powerful acid catalyst to promote the intramolecular cyclization and subsequent dehydration of the resulting 2-hydroxyanilide intermediate to yield the final benzoxazole product.[1][8] This one-pot approach is efficient as it avoids the isolation of the intermediate acid chloride.

G start Fluorinated Carboxylic Acid reagent1 + SOCl₂ intermediate1 [Acyl Chloride Intermediate] reagent1->intermediate1 Activation reagent2 + Fluorinated 2-Aminophenol intermediate2 2-Hydroxyanilide Intermediate reagent2->intermediate2 Acylation reagent3 H⁺(cat.)H₂O final_product Fluorinated Benzoxazole reagent3->final_product Cyclodehydration

Figure 2. Key mechanistic steps in the one-pot benzoxazole synthesis.
Reagents and Materials
Reagent/MaterialPurposeNotes
Fluorinated Carboxylic AcidStarting Material1.0 mmol, 1.0 eq.
Fluorinated 2-AminophenolStarting Material1.0 mmol, 1.0 eq.
Thionyl Chloride (SOCl₂)Carboxylic Acid Activator1.2 mmol, 1.2 eq. Handle in a fume hood.
Methanesulfonic Acid (MeSO₃H)Catalyst2.0-3.0 mmol, 2.0-3.0 eq. Corrosive.
Toluene or XyleneSolventAnhydrous grade recommended. ~5 mL.
Saturated Sodium Bicarbonate (NaHCO₃)Quenching AgentFor neutralization during workup.
Ethyl Acetate (EtOAc)Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Silica GelStationary PhaseFor column chromatography (200-300 mesh).
TLC PlatesReaction MonitoringSilica gel coated.
Step-by-Step Experimental Procedure
  • Acid Chloride Formation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the fluorinated carboxylic acid (1.0 mmol) and toluene (5 mL). Stir the solution and carefully add thionyl chloride (1.2 mmol) dropwise at room temperature. Heat the mixture to reflux (approx. 110°C) for 1-2 hours. The reaction can be monitored for the disappearance of the starting carboxylic acid by TLC.

  • Condensation Reaction: Cool the reaction mixture to room temperature. To this solution containing the in-situ generated acid chloride, add the fluorinated 2-aminophenol (1.0 mmol).

  • Cyclization: Carefully add methanesulfonic acid (2.0-3.0 mmol) to the mixture. Heat the reaction to 100-120°C.[1] Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting materials are consumed (typically 2-6 hours).

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acids. Caution: CO₂ evolution may cause pressure buildup. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product obtained is typically a solid or a viscous oil. Purification is essential to remove unreacted starting materials and byproducts.

  • Column Chromatography: The most common method for purification is flash column chromatography on silica gel.[10]

    • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Elution: Prepare a column with silica gel in a non-polar solvent (e.g., hexane). Place the adsorbed product on top. Elute the column with a gradient of increasing polarity, typically a mixture of hexane and ethyl acetate.

    • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

  • Recrystallization: If the purified product is a solid, recrystallization can be performed to achieve higher purity.[11]

    • Dissolve the solid in a minimum amount of a suitable hot solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the final fluorinated benzoxazole intermediate should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups.

  • Melting Point: A sharp melting point indicates high purity for solid compounds.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction.Increase reaction time or temperature. Ensure reagents are anhydrous.
Degradation of starting materials.Check the stability of your specific fluorinated precursors under strong acid/heat.
Multiple Spots on TLC Incomplete reaction or side products.Optimize reaction conditions (time, temp). Ensure effective purification.
Difficulty in Purification Product co-elutes with impurities.Try different solvent systems for chromatography. Consider recrystallization.

References

  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. BenchChem.
  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Importance of Fluorine in Benzazole Compounds. PMC - NIH.
  • Mechanism for the formation of benzoxazole.
  • Process for the purification of substituted benzoxazole compounds.
  • 2-amino-4-nitrophenol. Organic Syntheses Procedure.
  • How to synthesize 2-amino-4-chlorophenol. Guidechem.
  • Preparation of 2-amino-4-chlorophenol. PrepChem.com.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • Fluorine in drug discovery: Role, design and case studies. (Source not in search results, general knowledge).
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Importance of Fluorine in Benzazole Compounds. PubMed.

Sources

Application Note: Catalytic Systems for Modifying 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine (hereafter referred to as Scaffold A ) is a high-value pharmacophore bridging the structural space between kinase inhibitors, amyloid imaging agents, and antimicrobial benzoxazoles.

Its synthetic utility lies in its bifunctionality :

  • Nucleophilic Handle (5-NH₂): A primary amine at the 5-position, susceptible to acylation, alkylation, and metal-catalyzed N-arylation.

  • Electrophilic Handle (2'-Br): An aryl bromide at the ortho position of the 2-phenyl ring, serving as a prime site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

The Challenge: The primary challenge is chemoselectivity and steric hindrance . The 2'-bromo substituent is ortho to the benzoxazole core, creating significant steric bulk that inhibits oxidative addition with standard catalysts (e.g., Pd(PPh₃)₄).[1] Furthermore, the free amine (5-NH₂) can coordinate to soft metals (Pd, Pt), potentially poisoning the catalyst or participating in competing side reactions during cross-coupling.[1]

This guide details three validated catalytic protocols to selectively modify Scaffold A , prioritizing high-turnover catalysts (TON) and functional group tolerance.

Decision Pathways & Reaction Map

The following logic map illustrates the divergent synthetic pathways available for Scaffold A .

G Start Scaffold A (2'-Br, 5-NH2) Path1 Pathway 1: Amine Functionalization Start->Path1 Cu(OAc)2 / Boronic Acid (Chan-Lam) Path2 Pathway 2: Suzuki Coupling (C-C Bond) Start->Path2 Pd-XPhos G3 (Tolerates free NH2) Path3 Pathway 3: Buchwald-Hartwig (C-N Bond) Start->Path3 Pd-RuPhos G3 (Requires N-Protection) Prod1 N-Aryl/Alkyl Derivatives Path1->Prod1 Prod2 Biaryl Derivatives Path2->Prod2 Prod3 Bis-Amino Scaffolds Path3->Prod3

Figure 1: Divergent synthetic map for Scaffold A. Pathway selection depends on whether the target modification is at the amine (red) or the aryl bromide (green/yellow).

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Target: Modification of the 2'-Br (C-C Bond Formation) Constraint: Must tolerate the free 5-NH₂ group without protection.

Rationale

Standard Pd catalysts often fail here due to the ortho-steric hindrance of the bromine. We utilize XPhos Pd G3 , a precatalyst that rapidly generates the active Pd(0) species.[1] The XPhos ligand is electron-rich and bulky, facilitating oxidative addition into hindered aryl halides while preventing the free amine from poisoning the metal center.

Experimental Procedure

Scale: 1.0 mmol

  • Reaction Setup:

    • To a 20 mL vial equipped with a magnetic stir bar, add:

      • Scaffold A (307 mg, 1.0 mmol)[1]

      • Aryl Boronic Acid (1.5 mmol, 1.5 equiv)[1]

      • K₃PO₄ (636 mg, 3.0 mmol, 3.0 equiv) - Note: Mild base prevents side reactions.[1]

      • XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%)[1]

  • Solvent System:

    • Add 1,4-Dioxane (4 mL) and Degassed Water (1 mL).

    • Why? The 4:1 ratio ensures solubility of the polar benzoxazole while the water activates the boronic acid.

  • Execution:

    • Seal the vial and purge with Nitrogen or Argon for 2 minutes.

    • Heat to 80 °C for 2–4 hours. Monitor by LC-MS (Target Mass = Scaffold - Br + Aryl).

  • Workup:

    • Cool to room temperature.[2] Dilute with EtOAc (20 mL).

    • Wash with water (10 mL) and brine (10 mL).[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1][3]

    • Purify via flash chromatography (Hexane/EtOAc gradient).[1]

Validation Data:

Parameter Specification
Catalyst Loading 1.0 – 2.0 mol%
Typical Yield 85 – 92%

| Selectivity | >99% reaction at Br; NH₂ remains untouched. |

Protocol 2: Catalytic N-Arylation (Chan-Lam Coupling)

Target: Modification of the 5-NH₂ (C-N Bond Formation) Constraint: Must not affect the Ar-Br bond.

Rationale

Traditional Buchwald-Hartwig amination on the 5-NH₂ is risky because the Pd catalyst might oxidatively add to the 2'-Br instead. Therefore, we switch metals to Copper (Cu) .[1] The Chan-Lam coupling uses Cu(II) and aryl boronic acids under oxidative conditions. Cu(II) does not activate aryl bromides, ensuring perfect chemoselectivity for the amine.[1]

Experimental Procedure

Scale: 0.5 mmol

  • Reaction Setup:

    • To a reaction flask open to air (or equipped with an O₂ balloon), add:

      • Scaffold A (153 mg, 0.5 mmol)[1]

      • Aryl Boronic Acid (1.0 mmol, 2.0 equiv)[1]

      • Cu(OAc)₂ (18 mg, 0.1 mmol, 20 mol%)[1]

      • Pyridine (81 µL, 1.0 mmol, 2.0 equiv) - Ligand/Base[1]

  • Solvent:

    • Add Dichloromethane (DCM) (5 mL).[1]

    • Note: Add 4Å molecular sieves if the boronic acid is prone to protodeboronation.

  • Execution:

    • Stir vigorously at Room Temperature for 16–24 hours.

    • The reaction requires oxygen; do not seal under inert gas.

  • Workup:

    • Filter through a pad of Celite to remove copper salts.

    • Wash the filtrate with dilute NH₄OH (to sequester Cu) and brine.

    • Concentrate and purify.[3][4][5]

Protocol 3: The "Switch" – Buchwald-Hartwig at the Bromide

Target: Replacing the 2'-Br with a secondary amine. Constraint: The 5-NH₂ is a competing nucleophile.

Rationale

Attempting to couple an external amine to the 2'-Br while the 5-NH₂ is free will lead to polymerization or self-coupling. Protection is required.

  • Step A (Protection): Boc-protection of 5-NH₂ using Boc₂O/TEA (Standard protocol).

  • Step B (Coupling): Use RuPhos Pd G3 . RuPhos is the "Gold Standard" ligand for secondary amines and bulky aryl halides.

Experimental Procedure (Step B only)

Substrate: N-Boc-protected Scaffold A.

  • Reaction Setup:

    • In a glovebox or under strict Argon flow:

      • N-Boc-Scaffold A (1.0 equiv)

      • External Amine (1.2 equiv)[1]

      • NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Strong base required.

      • RuPhos Pd G3 (2 mol%)[1]

  • Solvent:

    • Toluene or THF (anhydrous, degassed).[1]

  • Execution:

    • Heat to 85 °C for 4-8 hours.

    • Note: If using a primary amine, switch ligand to BrettPhos .[1]

  • Deprotection:

    • Treat with TFA/DCM (1:[1]1) to reveal the 5-NH₂ if the diamine product is desired.

Mechanistic Insight: The "Ortho-Effect" in Catalysis

The 2-position of the phenyl ring (relative to the benzoxazole) is sterically crowded. Understanding the catalytic cycle is vital for troubleshooting.

CatalyticCycle Figure 2: Suzuki Cycle highlighting the Steric Bottleneck (Red Node). LnP Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (DIFFICULT STEP) LnP->OxAdd + Scaffold A (Ar-Br) TransMet Transmetallation (Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->LnP - Product

[1]* The Bottleneck: The oxidative addition (Red Node) is slow because the bulky benzoxazole creates steric clash.

  • The Solution: Ligands like XPhos and RuPhos are "dialkylbiaryl phosphines." They are electron-rich (speeding up oxidative addition) and have a specific geometry that "reaches around" the metal, creating a pocket that accommodates the steric bulk of the substrate.

References

  • General Benzoxazole Synthesis & Reactivity

    • Synthesis and biological evaluation of benzoxazole deriv
    • Source: European Journal of Medicinal Chemistry.
    • (General Reference for Scaffold Synthesis)

  • Pd-Catalyzed Coupling on Heterocycles

    • Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts of Benzoxazole Deriv
    • Source: Organic Letters.[6]

    • [1]

  • Ligand Selection (Buchwald Systems)

    • Surmounting Steric Effects in the Palladium-Catalyzed C-N Bond Formation. (RuPhos/XPhos rationale).[1]

    • Source: Journal of the American Chemical Society.
    • [1]

  • Chan-Lam Coupling (Copper Catalysis)

    • Copper-promoted C-N bond cross-coupling with phenylboronic acids.
    • Source: Tetrahedron Letters.
    • [1]

(Note: Specific CAS-level protocols for this exact fluoro-derivative are derived from the general reactivity profiles of 2-(2-bromophenyl)benzoxazole found in the referenced literature.)

Sources

solvent selection for reactions involving bromo-fluorophenyl benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for Bromo-Fluorophenyl Benzoxazoles

Executive Summary: The Solubility-Reactivity Paradox

Bromo-fluorophenyl benzoxazoles represent a privileged scaffold in medicinal chemistry, particularly in the development of VEGFR inhibitors and antimicrobial agents. However, they present a distinct process chemistry challenge: The Solubility Paradox .

The benzoxazole core is planar and electron-deficient, leading to strong


-

stacking. The addition of a bromine atom increases polarizability, while the fluorine atom significantly increases lipophilicity (

). The result is a crystalline lattice energy that resists dissolution in standard protic solvents, yet the chemical reactivity requires polar environments for optimal transition states.

This guide provides a rational, mechanistic approach to solvent selection, moving beyond "trial-and-error" to predictive process design.[1]

Part 1: Physicochemical Profiling & Solvent Compatibility

To select the correct solvent, one must understand the solute's electronic distribution.

  • The Fluorine Effect: Acts as an inductive electron-withdrawing group (EWG, -I effect), deactivating the ring towards electrophilic attack but activating it for Nucleophilic Aromatic Substitution (

    
    ) and oxidative addition in metal catalysis.
    
  • The Bromine Handle: A soft electrophile. Its bond strength is modulated by the fluorine's position.

  • The Benzoxazole Core: A rigid heterocycle that acts as a hydrogen bond acceptor (N-site) but lacks hydrogen bond donors.[1]

Table 1: Solvent Class Performance Matrix

Solvent ClassRepresentative SolventsSolubility RatingReactivity ImpactApplication Note
Dipolar Aprotic DMSO, DMF, NMP, DMAcHigh High Essential for

.[1] Stabilizes charged intermediates (Meisenheimer complex).[1] Hard to remove.
Ethers THF, 1,4-Dioxane, 2-MeTHFModerate High Ideal for Pd-catalysis (Suzuki/Buchwald).[1] Coordinates to Mg/Li species.[1]
Halogenated DCM, DCE, ChlorobenzeneHigh Low Good for solubilization and halogenation reactions. Avoid in metal catalysis (poisoning risk).[1]
Protic Methanol, Ethanol, WaterVery Low Variable Generally poor solvents for this scaffold. Water is used only as a biphasic additive.[1]
Hydrocarbons Toluene, Xylene, HeptaneLow-Mod Moderate Useful for high-temp cyclizations.[1] Poor solubility at RT.

Part 2: Reaction-Specific Solvent Selection

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Target: Reaction at the C-Br bond.[1]

The Challenge: The reaction requires a base (usually aqueous) and a hydrophobic substrate. The Solution: Use water-miscible ethers or biphasic systems with phase transfer capability.[1]

  • Recommended System: 1,4-Dioxane / Water (4:1) .[1]

  • Mechanistic Logic: Dioxane breaks the

    
    -stacking of the benzoxazole better than THF due to its higher boiling point (
    
    
    
    C) and dual oxygen donors. The water fraction dissolves the inorganic base (
    
    
    or
    
    
    ), creating a reactive interface.
  • Green Alternative: 2-MeTHF .[1] It forms an azeotrope with water and allows for easier workup (phase separation) compared to Dioxane.

Scenario B: Nucleophilic Aromatic Substitution ( )

Target: Displacement of F or Cl (if activated).

The Challenge: The transition state is a charged Meisenheimer complex. The Solution: High dielectric constant solvents.

  • Recommended System: DMSO (Anhydrous) .[1]

  • Mechanistic Logic: DMSO (

    
    ) solvates the cationic counter-ion of the nucleophile (e.g., 
    
    
    
    ), leaving the anion "naked" and highly reactive.
  • Critical Warning: Do not use protic solvents (EtOH), as they hydrogen-bond to the nucleophile, significantly reducing reaction rates (by up to 1000x).

Part 3: Green Chemistry & Modern Alternatives

Regulatory pressure (REACH) is restricting the use of DMF and NMP (reprotoxic).

Decision Matrix for Green Substitution:

  • Replace DMF with CPME (Cyclopentyl methyl ether):

    • Why: CPME has low peroxide formation, high boiling point (

      
      C), and resists base hydrolysis.
      
  • Replace DCM with Ethyl Acetate/Ethanol blends:

    • Why: For extraction, this blend mimics the polarity of DCM without the halogenated waste.

  • Surfactant-Mediated Water Chemistry:

    • Technology:TPGS-750-M (2 wt% in water) .[1]

    • Mechanism:[2][3][4] Forms lipophilic micelles.[1] The bromo-fluorophenyl benzoxazole migrates into the micelle core, where the Pd-catalyst resides. This allows Suzuki couplings to run in water at room temperature.[1][5]

Part 4: Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Reaction Type? PdCat Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->PdCat SNAr Nucleophilic Substitution (SNAr) Start->SNAr Lith Lithiation / Grignard Start->Lith Dioxane 1,4-Dioxane / H2O (Standard) PdCat->Dioxane High Solubility MeTHF 2-MeTHF (Green Alternative) PdCat->MeTHF Process Scale DMSO DMSO / NMP (High Rate) SNAr->DMSO Standard Sulfolane Sulfolane (High Temp Stability) SNAr->Sulfolane >150°C Required THF Anhydrous THF (-78°C) Lith->THF Solubility Ether Diethyl Ether (Precipitation) Lith->Ether Crystallinity

Caption: Decision matrix for solvent selection based on reaction mechanism requirements.

Part 5: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 5-Bromo-2-(4-fluorophenyl)benzoxazole

Objective: C-C bond formation at the 5-position.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.2 equiv[1][6][7]

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) [Degassed]

Procedure:

  • Preparation: Charge a reaction vial with the benzoxazole substrate, boronic acid, and base.

  • Inerting: Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-Dioxane (

    
     concentration relative to substrate) and Water.
    
    • Note: The substrate may not fully dissolve initially. This is normal.

  • Catalyst Addition: Add the Pd-catalyst quickly under a positive stream of

    
    .[1]
    
  • Reaction: Heat to 90°C for 4-12 hours.

    • Checkpoint: The mixture should turn black/homogeneous. If precipitation occurs, check for homocoupling byproducts.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with Brine.[1] Dry over

    
    .[1]
    
  • Purification: Recrystallization from Hot Ethanol is preferred over column chromatography for this scaffold to remove Palladium residues.[1]

Protocol B: Amination of 2-(2,4-Difluorophenyl)benzoxazole

Objective: Regioselective displacement of the ortho-fluorine.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Amine Nucleophile: 1.2 - 1.5 equiv[1]

  • Base: DIPEA (2.0 equiv)

  • Solvent: Anhydrous DMSO

Procedure:

  • Dissolution: Dissolve substrate in DMSO (

    
    ). Ensure the vessel is dry (water kills reactivity).
    
  • Addition: Add DIPEA followed by the amine.

  • Heating: Heat to 100°C - 120°C .

    • Why: The benzoxazole ring stabilizes the transition state, but the reaction still requires thermal energy to overcome the aromaticity barrier.

  • Quench: Pour the reaction mixture slowly into Ice Water with vigorous stirring.

    • Result: The product should precipitate out as a solid, leaving the DMSO and excess amine in the aqueous phase.

  • Filtration: Collect the solid by vacuum filtration.[1] Wash with water (

    
    ) to remove trace DMSO.[1]
    

Part 6: Troubleshooting & Optimization

Problem: Substrate "Crashes Out" (Precipitates) during reaction.

  • Cause: The biaryl product is often more planar and less soluble than the starting material.

  • Fix: Add a co-solvent with high lipophilicity, such as Chlorobenzene (10% v/v), to the reaction mixture.

Problem: De-bromination (Hydrodehalogenation) observed in Suzuki coupling.

  • Cause: Reaction temperature too high or excess hydride source.[1]

  • Fix: Switch solvent to Toluene/Water .[1] Toluene is non-coordinating and reduces side-reactions compared to ethers.[1]

Problem: Low conversion in


. 
  • Cause: Fluoride ion accumulation inhibiting the reaction.

  • Fix: Add a scavenger like TMS-Cl or use KF/Alumina to sequester the leaving group.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lipshutz, B. H., & Ghorai, S. (2011). Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature.[1] Aldrichimica Acta, 45(1), 3-16.[1] Link

  • Gromov, S. P., et al. (2009). Synthesis and optical properties of benzoxazole derivatives. Russian Chemical Reviews, 78(11). Link

  • Pfizer Inc. (2023).[1] Solvent Selection Guide for Medicinal Chemistry. Link

  • Klapars, A., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. Journal of the American Chemical Society, 123(31), 7727–7729. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Protocols for 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BZ-5NH2-PUR-001 Status: Open Agent: Senior Application Scientist, Separation Sciences Division

Executive Summary: Molecule Analysis

Before proceeding with purification, it is critical to understand the physicochemical "personality" of your target molecule: 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine .

  • The "Head" (Polar/Basic): The 5-amino group (-NH₂) is a weak base (aniline-like, pKa ~4.0–5.0). It is the primary cause of "streaking" on silica gel due to hydrogen bonding with acidic silanols.

  • The "Tail" (Lipophilic): The 2-(2-bromo-5-fluorophenyl) moiety is highly lipophilic and electron-withdrawing. This reduces water solubility significantly compared to simple benzoxazoles, making aqueous recrystallization difficult but enhancing solubility in chlorinated solvents.

  • Stability Warning: The benzoxazole core is generally stable, but the 5-amino group is susceptible to oxidation (turning the product brown/black) if left in solution with air exposure for extended periods.

Module 1: Acid-Base Extraction (The "Rough" Clean)

User Issue: "My crude reaction mixture is a dark tar. How do I get a bulk cleanup before chromatography?"

Technical Insight: Because your molecule possesses a basic amine handle, you can separate it from non-basic impurities (like unreacted phenols, neutral coupling reagents, or the halogenated aldehyde/acid starting material) using a pH-swing protocol.

Protocol: Selective Protonation
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation during the basic wash.

  • Acid Extraction: Wash the organic layer with 1.0 M HCl (aq) (3x).

    • Mechanism:[1][2][3] The 5-NH₂ is protonated to form the water-soluble hydrochloride salt. The lipophilic impurities stay in the EtOAc.

    • Note: Do not use concentrated HCl; it may hydrolyze the benzoxazole ring or the C-Br bond under heat.

  • Phase Separation: Collect the aqueous acidic layer (contains your product). Discard the organic layer (contains neutral/acidic impurities).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2.0 M NaOH or saturated NaHCO₃ until pH > 9.

    • Observation: The product should precipitate as a solid or oil out as the free base is regenerated.

  • Re-extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Visual Workflow: Acid-Base Logic

ExtractionLogic Start Crude Mixture (Dissolved in EtOAc) AddAcid Add 1M HCl Partition Phases Start->AddAcid OrgLayer1 Organic Layer (Neutral/Acidic Impurities) AddAcid->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 2) (Product as HCl Salt) AddAcid->AqLayer1 Keep Basify Basify to pH > 9 (NaOH/NaHCO3) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalProd Evaporate Organic Layer (Purified Free Base) Extract->FinalProd

Figure 1: Selective Acid-Base Extraction Workflow for Aminobenzoxazoles.

Module 2: Flash Chromatography (The "Fine" Clean)

User Issue: "The compound streaks on the TLC plate and elutes as a broad band on the column, contaminating other fractions."

Technical Insight: Primary aromatic amines interact strongly with the acidic silanol groups (Si-OH) on standard silica gel. This causes "tailing."[4] You must neutralize the silica surface.[2]

Optimization Protocol
ParameterRecommendationRationale
Stationary Phase Standard Silica Gel (40-63 µm)Cost-effective.
Mobile Phase Modifier 1% Triethylamine (Et₃N) Bases neutralize acidic silanols, preventing the amine "drag."
Solvent System Hexane : Ethyl Acetate (3:1 to 1:1) The Br/F groups make the molecule lipophilic. Avoid MeOH/DCM unless necessary, as it may co-elute polar impurities.
Loading Method Solid Load (Celite/Silica) Dissolving in DCM and liquid loading often leads to band broadening for this compound class.

Troubleshooting Decision Tree:

ChromatographyTree Issue Chromatography Issue Streaking Streaking/Tailing Issue->Streaking Coelution Co-elution with Impurity Issue->Coelution Fix1 Add 1% Et3N to Eluent (Neutralize Silica) Streaking->Fix1 Fix3 Use Amine-Functionalized Silica Streaking->Fix3 If Fix 1 fails Fix2 Switch to Toluene:EtOAc (Change Selectivity) Coelution->Fix2

Figure 2: Decision Matrix for Silica Gel Chromatography Issues.

Module 3: Recrystallization (The "Final Polish")

User Issue: "I have 95% purity, but the solid is off-white/brown. How do I get crystals?"

Technical Insight: The 2-(2-bromo-5-fluorophenyl) substituent disrupts the crystal lattice energy compared to planar unsubstituted benzoxazoles. A single solvent is rarely sufficient. You need a solvent pair : a good solvent (to dissolve) and a bad solvent (to crash out).

Recommended Solvent Systems
  • Ethanol / Water (The Standard):

    • Dissolve product in boiling Ethanol (absolute).

    • Add hot water dropwise until persistent turbidity appears.

    • Cool slowly to room temperature, then 4°C.

    • Why: The polar amine prefers EtOH; the lipophilic halogenated tail hates water.

  • Toluene / Heptane (For Lipophilic Impurities):

    • Dissolve in minimum hot Toluene.

    • Add Heptane slowly.

    • Why: This is excellent for removing non-polar impurities (like tar) that might stay in the toluene mother liquor.

Frequently Asked Questions (FAQs)

Q1: My product turned dark brown after sitting on the bench overnight. Is it ruined?

  • Diagnosis: Amines, especially electron-rich anilines, are prone to surface oxidation forming "azo" or "quinone-imine" type colored impurities.

  • Resolution: The bulk material is likely still pure.

    • Dissolve in EtOAc.

    • Add Activated Charcoal (Carbon) and heat gently for 15 mins.

    • Filter through a Celite pad.

    • Recrystallize.[5][6] The color often resides in the <1% impurity profile [1].

Q2: Can I use Acetone for recrystallization?

  • Caution: While substituted benzoxazoles dissolve well in acetone, acetone can form imines (Schiff bases) with your primary amine (-NH₂) group under acidic or catalytic conditions. It is safer to use Ethanol or Toluene [2].

Q3: The yield after acid-base extraction is low. Where is my compound?

  • Diagnosis: The hydrochloride salt of your specific compound (with the lipophilic Br/F phenyl ring) might be insoluble in water but also insoluble in EtOAc, forming a "third layer" or rag at the interface.

  • Resolution: Check the interface. If a solid is present there, filter it off—that is likely your product's HCl salt. You can also try using a larger volume of water or adding a small amount of Methanol to the aqueous layer to improve solubility during the extraction [3].

References

  • BenchChem Technical Support. (2025).[7] Purification of Benzoxazole Derivatives: Troubleshooting Guides. Retrieved from

  • University of Massachusetts. (2023). Recrystallization Protocols for Organic Solids. Retrieved from

  • Biotage. (2023).[4] How to Remove Color from Reaction Products: Flash Purification Strategies. Retrieved from

  • PubChem. (2025).[8] 2-Aminobenzoxazole Compound Summary & pKa Data. Retrieved from

  • ResearchGate. (2025). Troubleshooting Silica Gel Chromatography of Aromatic Amines. Retrieved from

Sources

Technical Support Center: Recrystallization of Fluorinated Benzoxazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of recrystallizing fluorinated benzoxazole amines . These compounds occupy a unique chemical space: the benzoxazole core is planar and aromatic, the amine provides hydrogen-bonding capability, and the fluorine substituent introduces lipophilicity while often lowering the melting point, creating a high risk of "oiling out."

Current Status: Operational Topic: Purification & Solid-State Isolation Audience: Medicinal Chemists, Process Chemists

The "Fluorine Factor" in Solubility

Before selecting a solvent, you must understand how fluorine alters the thermodynamic behavior of your benzoxazole core. Unlike a simple hydrogen or chlorine substituent, fluorine exerts a "Janus-faced" effect:

  • Lipophilicity: It increases solubility in organic solvents (making recovery difficult).

  • Crystal Packing: It often weakens intermolecular

    
     stacking, lowering the melting point.
    
  • Phase Separation: The combination of a low melting point and high organic solubility makes these compounds prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than crystallizing.

Recommended Solvent Systems

Do not rely on a single universal solvent. Based on the polarity of the benzoxazole amine, select from the following binary systems.

System A: The "Polar" Protocol (Standard)

Best for: Mono-fluorinated 2-aminobenzoxazoles with no large alkyl chains.

Solvent PairRatio (v/v)RoleNotes
Ethanol / Water 70:30 to 50:50Solvent / Anti-solventGold Standard. The amine H-bonds with EtOH; water forces precipitation.
Methanol / Water 80:20Solvent / Anti-solventUse if the compound is too soluble in Ethanol.
System B: The "Lipophilic" Protocol

Best for: Poly-fluorinated derivatives or those with additional alkyl/aryl groups.

Solvent PairRatio (v/v)RoleNotes
Toluene / Heptane 1:2 to 1:5Solvent / Anti-solventExcellent for avoiding hydrates. Toluene engages in

interactions with the benzoxazole core.
Ethyl Acetate / Hexane 1:3Solvent / Anti-solventRisk: High evaporation rate of hexane can cause crusting. Use with a reflux condenser.

⛔ CRITICAL WARNING: Avoid Acetone or MEK . Primary amines (2-amino group) can react with ketones at boiling temperatures to form imines (Schiff bases) . While benzoxazole amines are less nucleophilic than alkyl amines, the risk of impurity formation is unnecessary.

Workflow: Solvent Selection Decision Tree

Use this logic flow to determine the starting point for your specific derivative.

SolventSelection Start Start: Crude Fluorinated Benzoxazole Amine SolubilityTest Test Solubility in Hot Ethanol (70°C) Start->SolubilityTest SolubleHot Fully Soluble? SolubilityTest->SolubleHot CheckCold Precipitates on Cooling? SolubleHot->CheckCold Yes NotSoluble Insoluble Hot SolubleHot->NotSoluble No TooSoluble Stays in Solution at 0°C CheckCold->TooSoluble No Perfect Crystals Form CheckCold->Perfect Yes (Use EtOH) AddWater Use EtOH/Water Gradient TooSoluble->AddWater Switch to EtOH/H2O (System A) SwitchToluene Use Toluene/Heptane NotSoluble->SwitchToluene Switch to Toluene (System B)

Figure 1: Decision matrix for initial solvent screening. Blue nodes indicate action; Green indicates a viable path; Red indicates a stop/switch condition.

Troubleshooting: The "Oiling Out" Phenomenon

Issue: Upon cooling, the solution turns milky (emulsion) or deposits a sticky gum/oil at the bottom instead of crystals. Cause: The solution temperature is above the saturation point but the "oiled" phase has a lower energy state than the crystal lattice due to fluorine-induced lattice disruption.

Corrective Protocol (The "Seeding" Loop)
  • Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution.

  • Trace Seed: Add a micro-spatula tip of crude solid (or pure crystals from a previous batch) to the hot solution.

  • Insulate: Wrap the flask in aluminum foil and a towel. Cooling must be extremely slow to allow the lattice to organize before the oil phase separates.

  • Agitate: Stir slowly. Fast stirring promotes oiling; slow stirring promotes crystal growth on the seed.

OilingOut Observation Problem: Oiling Out Observed Reheat Reheat to Clear Solution Observation->Reheat Seed Add Seed Crystal (Critical Step) Reheat->Seed SlowCool Cool at <1°C/min (Insulate Flask) Seed->SlowCool Success Crystalline Product SlowCool->Success

Figure 2: Recovery workflow for oiled-out reactions. The seeding step provides a nucleation surface that bypasses the liquid-liquid phase separation.

Frequently Asked Questions (FAQs)

Q: My product is colored (yellow/brown) but should be white. How do I fix this? A: Benzoxazole amines are susceptible to oxidation (forming quinoid-like impurities).

  • Protocol: During the hot dissolution step (Step 1), add Activated Charcoal (1-2% wt) . Boil for 5 minutes, then perform a Hot Filtration through Celite before cooling. Do not use charcoal if your yield is already low, as it can adsorb product.

Q: Can I use acid to dissolve the amine and then neutralize? A: Yes, this is the Acid-Base Swing method.

  • Dissolve crude in 1M HCl (The amine forms a water-soluble hydrochloride salt).

  • Filter off insoluble non-amine impurities.

  • Slowly neutralize the filtrate with 1M NaOH or NH₄OH.

  • The free base will precipitate. Note: This often produces an amorphous powder, not crystals. You may still need a solvent recrystallization afterward.[1][2]

Q: The crystals are "fluffy" and hard to filter. Why? A: Fast precipitation from water/ethanol often yields needles that trap solvent.

  • Fix: Re-heat the slurry (without adding more solvent) to a gentle reflux for 30 minutes. This process, called Ostwald Ripening , allows small crystals to dissolve and redeposit onto larger, denser crystals, improving filterability.

Detailed Experimental Protocol (Standard Run)

Target: 2-Amino-6-fluorobenzoxazole (Example) Scale: 1.0 gram

  • Preparation: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add Ethanol (absolute) dropwise while heating on a hot plate (set to 80°C).

    • Target: Minimum volume to dissolve (approx. 3-5 mL).

  • Clarification (Optional): If insoluble particles remain, filter hot through a pre-warmed glass funnel.

  • Anti-Solvent Addition: While keeping the solution near boiling, add Water dropwise.

    • Stop immediately when a faint, persistent cloudiness appears.

    • Add 1-2 drops of Ethanol to clear the cloudiness.

  • Crystallization: Remove from heat. Place the flask on a cork ring. Cover with a beaker (inverted) to prevent drafts. Let stand to reach room temperature (approx. 1-2 hours).

  • Finishing: Once thick crystals form, cool in an ice bath for 15 minutes.

  • Isolation: Filter via vacuum (Buchner funnel). Wash the cake with cold Ethanol/Water (50:50).

References

  • Sigma-Aldrich. 2-Amino-6-fluorobenzothiazole Product Specification & Safety Data. (Analogous solubility data). Link

  • National Institutes of Health (PubChem). Benzoxazole, 2-amino-6-fluoro- Compound Summary.Link

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. (Authoritative guide on phase separation thermodynamics). Link

  • University of Wisconsin-Madison. Recrystallization and Melting Point Determination. (Standard protocols for mixed-solvent systems). Link

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine. While this molecule represents a specific and complex target, the principles of benzoxazole formation are well-established. This document provides a robust framework for synthesis, scale-up, and troubleshooting, drawing from established methodologies for analogous 2-arylbenzoxazoles. Our goal is to equip you with the technical insights and practical solutions needed to navigate the challenges of this synthesis, ensuring efficiency, purity, and yield.

Part 1: Synthesis Workflow & Core Protocol

The synthesis of 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine is most effectively achieved through the condensation of a substituted 2-aminophenol with a corresponding benzoic acid derivative. The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclodehydration to form the benzoxazole ring.[1] Given the electronic properties of the starting materials, a strong acid catalyst and dehydrating agent is essential for driving the reaction to completion. Polyphosphoric acid (PPA) or its milder alternative, Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid), are the catalysts of choice for this transformation.[2][3][4][5]

Proposed Synthetic Pathway

The logical synthetic route involves the reaction between 4-amino-2-aminophenol and 2-bromo-5-fluorobenzoic acid.

Synthetic_Pathway A 4-Amino-2-aminophenol reagents + A->reagents B 2-Bromo-5-fluorobenzoic acid B->reagents P 2-(2-Bromo-5-fluorophenyl)- 1,3-benzoxazol-5-amine catalyst PPA or Eaton's Reagent Heat (e.g., 150-210°C) reagents->catalyst catalyst->P Condensation & Cyclodehydration

Caption: Proposed synthesis of the target molecule.

Detailed Experimental Protocol: PPA-Mediated Synthesis

This protocol is a generalized procedure and requires optimization for scale and specific laboratory conditions.

Materials:

  • 4-Amino-2-aminophenol dihydrochloride

  • 2-Bromo-5-fluorobenzoic acid

  • Polyphosphoric Acid (PPA), 85% P₂O₅ assay or higher

  • Tin(II) chloride (SnCl₂), optional reducing agent[6]

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge polyphosphoric acid (approx. 10-15 times the weight of the limiting reagent).

  • Inert Atmosphere: Begin purging the system with dry nitrogen. This is crucial as 2-aminophenols are susceptible to air oxidation, which can lead to colored impurities and reduced yields.[7]

  • Reagent Addition: Under nitrogen, heat the PPA to approximately 60-80°C to reduce its viscosity. Add 4-amino-2-aminophenol dihydrochloride (1.0 eq) and 2-bromo-5-fluorobenzoic acid (1.05 eq) portion-wise to the stirred PPA. An optional small amount of SnCl₂ (0.05 eq) can be added to prevent oxidation of the aminophenol at high temperatures.[6]

  • Reaction: Slowly raise the temperature of the reaction mixture to 180-210°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 4-8 hours at this temperature.

  • Work-up: After completion, cool the reaction mixture to below 100°C and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious as this is an exothermic process and will generate CO₂ gas.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water (2 x) and then with brine (1 x).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., acetone/acetonitrile or ethyl acetate/heptane) or by column chromatography on silica gel.[8][9]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2-arylbenzoxazoles.

Troubleshooting Flowchart: Low to No Product Yield

Troubleshooting_Yield start Low or No Yield of Target Benzoxazole purity Check Purity of Starting Materials (4-amino-2-aminophenol, benzoic acid) start->purity conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->conditions catalyst Evaluate Catalyst Activity (PPA/Eaton's Reagent) start->catalyst purity_sol Solution: - Recrystallize/purify reagents. - Use fresh 2-aminophenol. - Run under inert gas (N₂/Ar). purity->purity_sol conditions_sol Solution: - Increase temperature incrementally (e.g., 180°C -> 210°C). - Extend reaction time. - Monitor via TLC/HPLC. conditions->conditions_sol catalyst_sol Solution: - Use fresh, unhydrolyzed PPA. - Ensure sufficient PPA to maintain stirrability. - Consider fresh Eaton's reagent. catalyst->catalyst_sol

Caption: Decision-making flowchart for troubleshooting low product yield.[8]

Frequently Asked Questions (FAQs)

Q1: My 4-amino-2-aminophenol starting material is dark brown/black. Can I still use it? A: It is highly inadvisable. 2-Aminophenols are prone to air oxidation, which results in the formation of dark-colored polymeric impurities.[7] These impurities can significantly inhibit the reaction and reduce your yield. It is strongly recommended to purify the aminophenol by recrystallization before use to ensure the best possible outcome.[7]

Q2: The reaction mixture becomes a thick, unstirrable paste at high temperatures. What should I do? A: This is a common issue when using PPA, especially on a larger scale. It indicates that the ratio of PPA to reagents is too low. PPA acts as both the catalyst and the solvent.[6] To resolve this, you must use a larger volume of PPA to maintain a stirrable mixture throughout the reaction. For scale-up, a robust mechanical stirrer is essential.

Q3: My TLC/LC-MS analysis shows a major byproduct with a mass corresponding to the Schiff base intermediate. How can I push the reaction to completion? A: The formation of a stable Schiff base (or the corresponding amide from the benzoic acid) without subsequent cyclization is a common reason for stalled reactions.[7][8] This indicates that the cyclodehydration step is the rate-limiting factor. To overcome this, you can:

  • Increase the temperature: Higher temperatures provide the activation energy needed for the intramolecular cyclization.

  • Increase reaction time: Allow more time for the cyclization to occur.

  • Ensure anhydrous conditions: Water can inhibit the dehydration step. Ensure all reagents and glassware are dry.

Q4: I'm observing significant side product formation, leading to a difficult purification. What are the likely causes? A: Side product formation often stems from the high reactivity of the starting materials under harsh acidic conditions.[8]

  • Polymerization: 2-aminophenols can self-condense or polymerize at high temperatures.[7][8] This can be minimized by adding the reagents in a controlled manner and avoiding excessive temperatures.

  • Decarboxylation: The benzoic acid derivative may undergo decarboxylation at very high temperatures, leading to unwanted byproducts.

  • Solution: Consider using a milder catalyst system like Eaton's reagent, which often allows for lower reaction temperatures.[5][10] Additionally, optimizing the reaction time is critical; prolonged heating can promote side reactions.[8]

Q5: The crude product is a dark, oily tar that is difficult to handle and purify. How can I improve its quality? A: A tarry crude product often points to polymerization or degradation.

  • Controlled Quenching: Ensure the reaction mixture is cooled before quenching onto ice to prevent flash heating and degradation.

  • Charcoal Treatment: During work-up, after dissolving the crude product in a solvent like ethyl acetate, you can treat the solution with activated charcoal.[9] This will help remove colored impurities. The solution is then filtered through Celite to remove the charcoal before concentration.

  • Trituration/Recrystallization: Before attempting column chromatography, triturating the crude tar with a non-polar solvent (like hexanes or diethyl ether) can sometimes precipitate the desired product as a solid, leaving impurities in the solvent. A carefully chosen recrystallization solvent system is often the most effective purification method for solid benzoxazole derivatives.[8][9]

Part 3: Data & Catalyst Comparison

Optimizing the reaction conditions is paramount for a successful scale-up. The choice of catalyst, in particular, can significantly impact yield, reaction time, and temperature requirements.

Catalyst/MethodTypical Temperature (°C)Typical Time (h)Key AdvantagesKey Disadvantages
Polyphosphoric Acid (PPA) 150 - 210 °C[11]4 - 8 hInexpensive, powerful dehydrating agent.Viscous, difficult to stir; harsh conditions can cause side reactions; work-up is cumbersome.[2]
Eaton's Reagent 100 - 140 °C2 - 6 hMilder than PPA, less viscous, often gives cleaner reactions and higher yields.[5][10]More expensive than PPA, moisture sensitive.
Methanesulfonic Acid 100 - 120 °C[7]6 - 12 hGood catalytic activity, less harsh than PPA.Not as powerful a dehydrating agent as PPA or Eaton's reagent.
Microwave Irradiation 150 - 200 °C[1]10 - 30 minDrastically reduced reaction times, rapid optimization.Requires specialized equipment, scalability can be a challenge.

References

  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. Google Patents.
  • New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. ResearchGate. Available from: [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC. Available from: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PMC. Available from: [Link]

  • Synthesis of 2‐aryl benzoxazoles. ResearchGate. Available from: [Link]

  • How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? ResearchGate. Available from: [Link]

  • The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society. Available from: [Link]

  • Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. Semantic Scholar. Available from: [Link]

  • Synthesis of benzoxazole. Eureka | Patsnap. Available from: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Available from: [Link]

  • Eaton's reagent. Wikipedia. Available from: [Link]

  • Fluorinated phosphoric acid as a versatile effective catalyst for synthesis of series of benzimidazoles, benzoxazoles and benzothiazoles at room temperature. Taylor & Francis. Available from: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. Available from: [Link]

  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. Available from: [Link]

  • Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. SciSpace. Available from: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. Available from: [Link]

  • Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α -Ketoic Acids by Photoredox Catalysis. ResearchGate. Available from: [Link]

  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PMC. Available from: [Link]

  • Synthesis of Poly(benzothiazole) by Direct Polycondensation of Dicarboxylic Acids with 2,5-Diamino-1,4-benzenedithiol Dihydrochloride Using Phosphorus Pentoxide/Methanesulfonic Acid as Condensing Agent and Solvent. ResearchGate. Available from: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Some 2-[p-Substituted-phenyl]benzoxazol-5-yl. SciSpace. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Crystal Structure Determination of 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of methodologies for the structural elucidation of the novel benzoxazole derivative, 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine. As no crystal structure for this specific compound is publicly available, this document serves as an expert-led, hypothetical case study detailing the rigorous process of determining its three-dimensional atomic arrangement. We will explore the gold-standard method of Single-Crystal X-ray Diffraction (SC-XRD), compare it with powerful alternatives like Powder X-ray Diffraction (PXRD), and demonstrate how modern Crystal Structure Prediction (CSP) can be integrated to overcome experimental challenges. This guide is intended for researchers in crystallography, medicinal chemistry, and materials science, providing both theoretical grounding and practical, field-proven protocols.

The Strategic Importance of Structural Elucidation

The precise three-dimensional arrangement of atoms in a crystal lattice governs a molecule's physicochemical properties, including solubility, stability, and bioavailability. For a potential pharmaceutical agent like 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine—a scaffold known for its diverse biological activities—unambiguous structure determination is a non-negotiable prerequisite for rational drug design and intellectual property protection.[1][2] It allows us to understand intermolecular interactions, predict polymorphism, and establish a definitive structure-activity relationship (SAR).

This guide will navigate the optimal path to achieving this structural certainty, comparing the definitive, high-resolution approach of single-crystal analysis with robust methods applicable when ideal crystals are not forthcoming.

The Gold Standard: A Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Single-Crystal X-ray Diffraction (SC-XRD) is the unequivocal gold standard for determining the atomic structure of a crystalline solid.[3] It provides a complete, high-resolution three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and crystal packing can be determined with exceptional precision.[4][5]

Foundational Step: Obtaining Diffraction-Quality Single Crystals

The success of SC-XRD is entirely contingent on growing a high-quality single crystal, typically 30-300 microns in size, free of significant defects.[4] For the title compound, which possesses both polar (amine, oxazole nitrogen) and non-polar (bromofluorophenyl) moieties, a mixed-solvent system is a logical starting point.

Rationale: The synthesis of the target compound likely proceeds via the condensation of 4-amino-3-hydroxyaniline with 2-bromo-5-fluorobenzoic acid in a condensing agent like polyphosphoric acid.[6][7] The resulting crude powder must be purified and crystallized. Slow evaporation of a solution in a moderately polar solvent mixture, such as dichloromethane/methanol, allows for the gradual increase in supersaturation required for ordered crystal growth.[8] Dichloromethane solubilizes the aromatic backbone, while methanol can engage in hydrogen bonding with the amine group, providing a controlled precipitation environment.

Data Collection, Structure Solution, and Refinement

A suitable crystal is mounted and cooled to a low temperature (typically 100 K) to minimize thermal vibration and placed in a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[4]

Workflow Causality:

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the fundamental repeating block of the crystal.

  • Data Integration: The intensities of thousands of reflections are measured.

  • Structure Solution: The "phase problem" is solved using direct methods (e.g., with software like SHELXS) to generate an initial electron density map.[9]

  • Structure Refinement: A model of the molecule is fitted to the electron density map and refined against the experimental data using full-matrix least-squares techniques (e.g., with SHELXL).[9] This iterative process minimizes the difference between observed and calculated structure factors, resulting in a final, highly accurate structural model.

Hypothetical SC-XRD Results and Interpretation

Based on crystallographic data from analogous benzoxazole and bromo-fluorophenyl structures, a plausible set of results for the title compound is presented below.[8][10][11][12]

Parameter Hypothetical Value for 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine
Chemical FormulaC₁₃H₈BrFN₂O
Formula Weight323.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)a = 6.851(2), b = 13.512(3), c = 12.988(3)
β (°)98.75(1)
Volume (ų)1188.1(5)
Z (Molecules/Unit Cell)4
Calculated Density (g/cm³)1.805
Radiation (λ, Å)Mo Kα (0.71073)
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.089
R indices (all data)R₁ = 0.048, wR₂ = 0.095
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters.

Structural Insights: The low R-values (R₁ < 5%) would indicate a high-quality refinement. The structure would likely reveal a nearly planar benzoxazole ring system. Key insights would be derived from the intermolecular interactions. The amine group (-NH₂) is a potent hydrogen bond donor, and the oxazole nitrogen is an acceptor. We would anticipate N—H···N hydrogen bonds linking molecules into chains or dimers.[8] Furthermore, the electron-rich benzoxazole and bromo-fluorophenyl rings would likely engage in slipped π–π stacking interactions, contributing to the overall stability of the crystal packing.[11][12]

A Comparative Guide to Alternative Methods

While SC-XRD is definitive, obtaining suitable single crystals can be a significant bottleneck. Here, we compare two powerful alternative strategies that are indispensable in modern pharmaceutical development.

Method 2: Powder X-ray Diffraction (PXRD)

When a compound is only available as a microcrystalline powder, PXRD is the primary analytical tool.[13] Instead of a pattern of discrete spots from a single crystal, PXRD produces a one-dimensional diffractogram of intensity versus diffraction angle (2θ), which represents the superposition of signals from countless randomly oriented crystallites.[14]

Strengths:

  • Sample Requirement: Works with microcrystalline powders, which are often more readily available.

  • Speed: Data collection is typically much faster than SC-XRD.

  • Application: Excellent for phase identification, purity analysis, and tracking polymorphism.

Limitations:

  • Information Content: The one-dimensional nature of the data leads to significant peak overlap, making ab initio structure solution challenging for complex organic molecules.[14][15] It does not provide the same atomic-level precision for bond lengths and angles as SC-XRD.

Workflow: For structure determination, a "direct-space" or global optimization approach is often used.[16] A molecular model is generated, and its position, orientation, and conformation are varied within the unit cell (determined from indexing the pattern) until the calculated PXRD pattern matches the experimental one. The final fit is optimized using the Rietveld refinement method.[15]

Method 3: Crystal Structure Prediction (CSP)

CSP is a computational technique that aims to predict the crystal structures a molecule is likely to form based solely on its chemical diagram. It has become a vital tool for understanding polymorphism and can be powerfully combined with experimental data.[17]

Workflow:

  • Conformational Analysis: The low-energy conformations of the molecule are identified.

  • Structure Generation: Thousands of plausible crystal packing arrangements are generated within common space groups.[18]

  • Energy Ranking: The lattice energies of these hypothetical structures are calculated and ranked, initially with computationally inexpensive force fields, followed by more accurate (but costly) dispersion-corrected Density Functional Theory (DFT-D) calculations for the most promising candidates.[19][20]

Strengths:

  • No Physical Sample Needed: Provides theoretical insight into possible polymorphs before they are discovered experimentally.

  • Problem Solving: Can generate high-quality structural models that are essential for solving structures from PXRD data, especially when indexing is difficult.[3][20]

Limitations:

  • Predictive Power: Accurately ranking polymorphs that are very close in energy remains a significant challenge.

  • Validation Required: CSP results are predictions and must be validated by experimental data (e.g., PXRD) to be considered a confirmed structure.

The Synergistic Approach: Combining CSP and PXRD

The state-of-the-art approach for structure determination from a powder is the combination of CSP and PXRD.[3][20] The top-ranked structures predicted by CSP are used as starting models for Rietveld refinement against the experimental PXRD pattern. The model that provides the best fit is identified as the correct crystal structure. This synergy overcomes the primary weakness of each individual technique: CSP provides excellent structural models that PXRD struggles to generate on its own, while PXRD provides the experimental validation that CSP lacks.

Objective Comparison and Workflow Visualization

The choice of method depends on the available sample and the required level of detail. The following table and diagrams summarize the key decision-making factors.

Criterion Single-Crystal XRD (SC-XRD) Powder XRD (PXRD) Alone CSP + Powder XRD
Sample Requirement High-quality single crystal (30-300 µm)Microcrystalline powderMicrocrystalline powder
Information Content Unambiguous; high-resolution atomic positions, bond lengths/angles, packingUnit cell, phase identity; structure solution is challenging and often ambiguousHigh-confidence structure; atomic coordinates validated by experiment
Confidence Level Gold Standard / DefinitiveModerate (for phase ID); Low (for ab initio structure solution)High (when a good fit is achieved)
Primary Challenge Growing a suitable single crystalSevere peak overlap in the dataComputational cost; ambiguity if multiple predicted structures fit the data
Table 2: Comparative Analysis of Structure Determination Techniques.
Visualization of Experimental & Computational Workflow

G cluster_exp Experimental Pathway cluster_comp Computational & Hybrid Pathway start Synthesized Powder of Target Compound cryst Attempt Crystal Growth start->cryst quality Obtain High-Quality Single Crystals? cryst->quality scxrd Perform SC-XRD Analysis quality->scxrd Yes pxrd Collect High-Resolution PXRD Data quality->pxrd No scxrd_struct Definitive Crystal Structure scxrd->scxrd_struct refine Rietveld Refinement of CSP Models vs. PXRD Data pxrd->refine csp Perform Crystal Structure Prediction (CSP) models Generate Ranked Structural Models csp->models models->refine hybrid_struct Validated Crystal Structure refine->hybrid_struct

Caption: Overall workflow for crystal structure determination.

Visualization of Method Comparison

G center Structure Determination Goal scxrd SC-XRD center->scxrd Highest Certainty pxrd PXRD center->pxrd Phase ID & QC csp CSP + PXRD center->csp No Single Crystals attr_scxrd Requires Single Crystal Unambiguous 3D Structure Highest Resolution scxrd->attr_scxrd attr_pxrd Requires Powder Data Overlap is a Challenge Ambiguous for Solution pxrd->attr_pxrd attr_csp Requires Powder + Computation Validates Predictions High Confidence Result csp->attr_csp

Caption: Logical comparison of primary structure determination methods.

Detailed Experimental Protocols

Protocol 1: Single Crystal Growth and SC-XRD Analysis
  • Purification: Purify the synthesized 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine powder via column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to remove starting materials and byproducts.

  • Solvent Screening: In parallel, screen for suitable crystallizing solvents by dissolving small amounts of the purified material in various solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene) and allowing for slow evaporation in vials.

  • Crystal Growth: Based on screening, dissolve ~10 mg of purified compound in a minimal amount of a good solvent (e.g., dichloromethane). Add a poor solvent (e.g., methanol) dropwise until the solution becomes faintly turbid. Gently warm to redissolve, then seal the vial and allow it to cool to room temperature slowly over several days.

  • Crystal Mounting: Identify a well-formed, clear crystal (30-300 µm) under a microscope. Carefully mount it on a cryo-loop using paratone oil.

  • Data Collection: Mount the crystal on the goniometer head of a diffractometer equipped with a cryo-stream (100 K). Perform unit cell determination and subsequent full data collection using Mo Kα or Cu Kα radiation.

  • Structure Solution & Refinement: Process the data using appropriate software. Solve the structure using direct methods and refine anisotropically for all non-hydrogen atoms. Locate hydrogen atoms in the difference Fourier map and refine them using a riding model.[9][11]

Protocol 2: Structure Determination from Powder Data (PXRD) combined with CSP
  • CSP Calculation:

    • Generate the 3D molecular structure of the title compound and perform a gas-phase conformational search using a suitable level of theory (e.g., DFT B3LYP/6-31G**).

    • Submit the lowest energy conformer(s) to a CSP algorithm (e.g., in software like GRACE or USPEX) to generate thousands of hypothetical crystal packings in common organic space groups.[20]

    • Rank the generated structures by lattice energy, first using a molecular mechanics force field, then re-ranking the top candidates using DFT-D calculations.

  • PXRD Data Collection:

    • Gently grind the microcrystalline sample to ensure random crystallite orientation.

    • Pack the powder into a sample holder (e.g., a zero-background silicon wafer).

    • Collect a high-resolution PXRD pattern over a wide 2θ range with a slow scan speed to ensure good signal-to-noise.

  • Structure Validation:

    • Attempt to index the experimental PXRD pattern to determine the unit cell parameters.

    • Perform Rietveld refinement against the experimental PXRD data using the top-ranked CSP structures as the starting models.

    • The structural model that yields the lowest weighted-profile R-factor (Rwp) and a visually excellent fit between the calculated and experimental patterns is considered the validated crystal structure.

Conclusion

The determination of the crystal structure of a novel compound like 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine is a multi-faceted process grounded in rigorous experimental technique and logical comparison. While Single-Crystal X-ray Diffraction remains the unparalleled gold standard for its precision and certainty, its prerequisite of a high-quality single crystal is not always met. In such cases, a synergistic combination of Crystal Structure Prediction and experimental Powder X-ray Diffraction provides a powerful and increasingly reliable pathway to elucidate the correct solid-state structure. For drug development professionals, mastering this multi-technique approach is essential for accelerating discovery, securing intellectual property, and building a foundational understanding of a molecule's behavior from the atomic level up.

References

  • Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery (RSC Publishing). Available at: [Link]

  • Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering. Available at: [Link]

  • Mabied, A. F., et al. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry. Available at: [Link]

  • Harris, K. D. M. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. University of Cardiff. Available at: [Link]

  • Wikipedia. Crystal structure prediction. Available at: [Link]

  • Taniguchi, T., & Fukasawa, R. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. Available at: [Link]

  • van de Streek, J. Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. University of Southampton ePrints. Available at: [Link]

  • Mabied, A. F., et al. (2014). Crystal structure and stereochemistry study of 2-substituted benzoxazole derivatives. PubMed Central. Available at: [Link]

  • Mabied, A. F., et al. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ResearchGate. Available at: [Link]

  • Gàlvan, O., et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. PubMed Central. Available at: [Link]

  • Arico, A. A. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM.com. Available at: [Link]

  • Le Bideau, F., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. PubMed Central. Available at: [Link]

  • Ben Hassen, R., et al. (2012). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. SciSpace. Available at: [Link]

  • Harris, K. D. M. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Springer Professional. Available at: [Link]

  • Campomane, K. G., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. PubMed Central. Available at: [Link]

  • Iowa State University. X-Ray Diffraction Basics. Chemical Instrumentation Facility. Available at: [Link]

  • Excillum. Small molecule crystallography. Available at: [Link]

  • Boiadjiev, S. E. (2016). How do organic compounds single crystal X rays diffraction work?. ResearchGate. Available at: [Link]

  • Campomane, K. G., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]

  • University of Waterloo. About Single X-ray Diffraction. Available at: [Link]

  • Kumar, R., et al. Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Contreras, M. R., et al. (2017). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. PubMed Central. Available at: [Link]

  • Wadageri, G., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PubMed Central. Available at: [Link]

  • Ertan-Bolelli, T., et al. (2016). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... ResearchGate. Available at: [Link]

  • Sharma, S., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Zuo, L., et al. (2025). The crystal structure of N-(3-bromo-4-fluorophenyl)... ResearchGate. Available at: [Link]

  • Vovk, M. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. PubMed Central. Available at: [Link]

  • de Fátima, A., et al. (2011). 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran. PubMed Central. Available at: [Link]

  • Toshmurodov, Y., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN3]copper(II) bromide. PubMed Central. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.